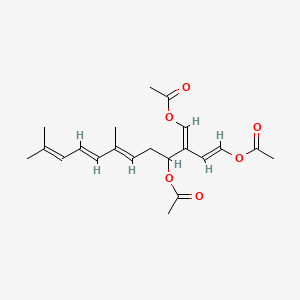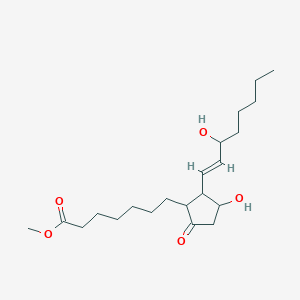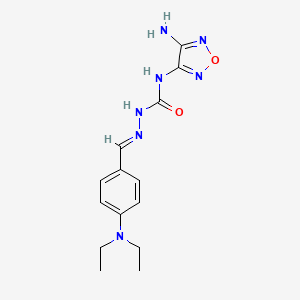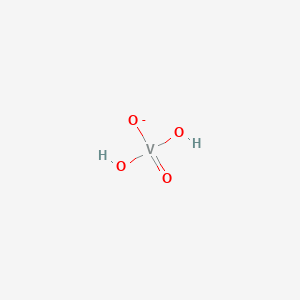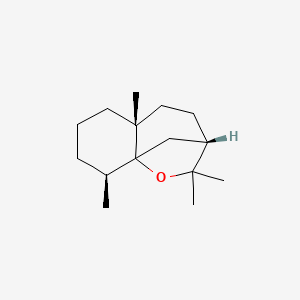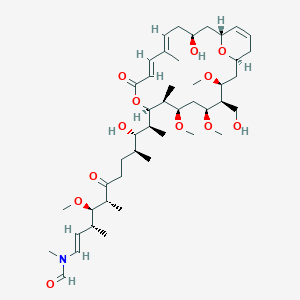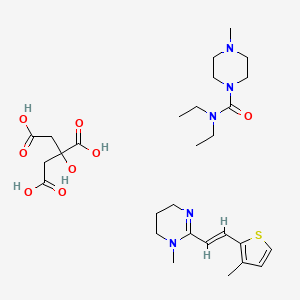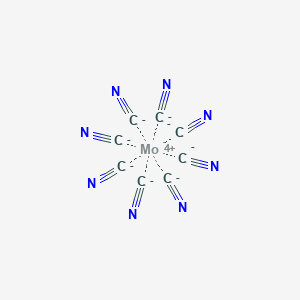
octacyanidomolybdate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacyanomolybdate(4-) is a molybdenum coordination entity.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Materials
- Synthesis Improvements : Octacyanidomolybdate(IV) is a key molecular building block for constructing various molecular materials, with a focus on magnetic properties. A study highlighted novel synthetic routes for octacyanidomolybdate(IV) using MoCl5 as a starting material, improving the simplicity, preparation time, yield, and purity of the synthesis (Handzlik et al., 2016).
Photomagnetic Materials
- Photomagnetic Applications : A gel crystallization technique has been applied to prepare a single-crystalline form of copper(II) octacyanidomolybdate(IV), a photomagnetic material. This material exhibits three-dimensional cyanido-bridged frameworks and shows potential in photomagnetic applications due to its MoIV to CuII charge transfer properties (Umeta et al., 2016).
Photocatalysis
- Photocatalytic Reactions : Octacyanidomolybdate(IV) participates in photocatalytic reactions. The kinetics of the photoaquation of the octacyanomolybdate(IV) ion in aqueous solutions was studied, revealing potential applications in light-induced chemical processes (Gáspár & Beck, 1987).
Ligand-Field Photolysis
- Ligand-Field Photolysis Studies : Studies on the ligand-field photolysis of octacyanomolybdate(IV) have led to the synthesis and characterization of hexacyanomolybdate(IV) ion, which is a crucial intermediate in ligand-field photolysis. This research contributes to understanding the fundamental aspects of ligand-field photolysis processes (Szklarzewicz et al., 2007).
Oxidation Kinetics
- Oxidation Mechanisms : The oxidation kinetics of octacyanomolybdate(IV) by nitrous acid was investigated, providing insights into the chemical behavior and reactivity of octacyanomolybdate(IV) in different conditions (Dennis & Basson, 1997).
Complexation Studies
- Reaction with Pyrazine : Research on the complexation of activated octacyanomolybdate(IV) with pyrazine has provided valuable information on the substitution behavior and associative mechanisms of octacyanomolybdate(IV) in molecular interactions (Ali & Majid, 1997).
Propiedades
Fórmula molecular |
C8MoN8-4 |
|---|---|
Peso molecular |
304.1 g/mol |
Nombre IUPAC |
molybdenum(4+);octacyanide |
InChI |
InChI=1S/8CN.Mo/c8*1-2;/q8*-1;+4 |
Clave InChI |
JZKVHJBDGMTVSM-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+4] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





